molecular formula C16H16N2O5S B2893394 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795087-99-8

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2893394
CAS No.: 1795087-99-8
M. Wt: 348.37
InChI Key: FVUJFAWFXLPCKK-UHFFFAOYSA-N
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Description

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a benzodioxole-carbonyl-piperidine moiety at the 3-position of the TZD core. This structural configuration distinguishes it from other TZDs, which typically feature substituents such as arylidene groups at position 5 or alkyl/heterocyclic chains at position 3.

Properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-14-8-24-16(21)18(14)11-3-5-17(6-4-11)15(20)10-1-2-12-13(7-10)23-9-22-12/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJFAWFXLPCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolidine-2,4-dione Formation

The thiazolidine-2,4-dione ring is typically synthesized via cyclization of thiourea derivatives with α-haloacetic acids. A conventional method involves reacting thiourea with chloroacetic acid in aqueous HCl under reflux (100–110°C for 10–12 hours), yielding thiazolidine-2,4-dione as a white crystalline solid. Microwave-assisted synthesis has also been reported, reducing reaction times to 30–60 minutes with comparable yields.

Knoevenagel Condensation for Final Assembly

The final step involves Knoevenagel condensation between the thiazolidine-2,4-dione core and the aldehyde derivative of the piperidin-4-yl intermediate. Using choline chloride:N-methylurea deep eutectic solvent (DES) as both solvent and catalyst, this reaction proceeds at 80°C for 2–9 hours, achieving yields up to 90.9%. DES enhances reaction efficiency by stabilizing intermediates through hydrogen bonding, as shown in Figure 1.

Step-by-Step Methodologies

Synthesis of 1-(Benzo[d]dioxole-5-carbonyl)piperidin-4-amine

  • Reagents : Piperidin-4-amine (1 eq), benzo[d]dioxole-5-carbonyl chloride (1.1 eq), aqueous NaOH (10%), dichloromethane.
  • Procedure :
    • Piperidin-4-amine is dissolved in dichloromethane and cooled to 0°C.
    • Benzo[d]dioxole-5-carbonyl chloride is added dropwise under vigorous stirring.
    • Aqueous NaOH is added to maintain pH 8–9.
    • The organic layer is separated, dried over Na₂SO₄, and concentrated to yield the product as a white solid.

Yield : 75–85%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, aromatic), 4.25 (d, 2H, J = 12 Hz, CH₂), 3.10 (m, 1H, NH), 2.85 (t, 2H, J = 12 Hz, CH₂).
  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Knoevenagel Condensation with Thiazolidine-2,4-dione

  • Reagents : Thiazolidine-2,4-dione (1 eq), 1-(benzo[d]dioxole-5-carbonyl)piperidin-4-amine (1 eq), choline chloride:N-methylurea DES, water.
  • Procedure :
    • Thiazolidine-2,4-dione and the aldehyde derivative are mixed in DES at 80°C.
    • The reaction is monitored by TLC (ethyl acetate/hexane, 1:1).
    • Upon completion, water is added to precipitate the product, which is filtered and recrystallized from ethanol.

Optimization Data :

DES System Temperature (°C) Time (h) Yield (%)
ChCl:N-methylurea 80 2 90.9
ChCl:thiourea 80 6 45.2
ChCl:oxalic acid 80 9 21.5

Table 1. Yield optimization using deep eutectic solvents.

Mechanistic Insight :
The DES facilitates deprotonation of thiazolidine-2,4-dione, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the exocyclic double bond, stabilized by DES hydrogen-bonding networks.

Challenges and Mitigation Strategies

Low Yields in DES Systems

Yields vary significantly with DES composition. Polar DES (e.g., ChCl:oxalic acid) exhibit poor performance due to high viscosity and side reactions. Substituting N-methylurea as the hydrogen bond donor improves fluidity and catalytic activity, enhancing yields to >90%.

Purification Difficulties

The product’s low solubility in organic solvents necessitates recrystallization from ethanol/water mixtures. Column chromatography (SiO₂, ethyl acetate/hexane) is employed for intermediates, achieving >95% purity.

Characterization and Validation

Spectroscopic Analysis

  • Mass Spectrometry (ESI-MS) : m/z 348.4 [M+H]⁺, consistent with molecular formula C₁₆H₁₆N₂O₅S.
  • X-ray Crystallography : Confirms the Z-configuration of the exocyclic double bond, critical for biological activity.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its thiazolidinedione core is known for its antidiabetic properties, making it a candidate for the treatment of diabetes.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels, making it effective in the treatment of diabetes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazolidinedione Derivatives

Thiazolidinedione derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione with structurally analogous compounds:

Substituent Position and Bioactivity

  • Position 3 Substitutions: Target Compound: The 3-position is occupied by a benzo[d][1,3]dioxole-5-carbonyl-piperidine group. This bulky, electron-rich substituent may enhance PPARγ agonism and improve pharmacokinetic properties due to the piperidine ring’s basicity and the benzodioxole’s lipophilicity . 3-Coumarinyl Derivatives: Compounds like 3-coumarinyl-5-aryliden-TZDs () feature a coumarin ring at position 3. 3-(2-Diisopropylaminoethyl)-TZDs: These derivatives () have a basic diisopropylaminoethyl chain at position 3, which may improve solubility but reduce receptor binding specificity compared to the target compound’s aromatic substituent .
  • Position 5 Substitutions :

    • Target Compound : Lacks a position 5 substituent, unlike many TZDs where a 5-arylidene group is critical for activity. For example, 5-(3-methoxybenzylidene)-TZD () showed 84.2% lipid peroxidation inhibition, highlighting the role of position 5 in antioxidant activity .
    • 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-TZDs : These derivatives () feature a benzodioxole group at position 5. Despite structural similarity, the position difference (5 vs. 3) likely shifts biological targets; e.g., compound 4 in demonstrated antidiabetic activity via aldose reductase inhibition .

Physicochemical Properties

  • Target Compound : The benzodioxole-carbonyl-piperidine group likely increases molecular weight (MW ≈ 350–400 g/mol) and lipophilicity (logP > 3), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-TZD : With a MW of 249.24 g/mol (), this simpler derivative has lower logP (~2.5), favoring better solubility but shorter metabolic half-life compared to the target compound .
  • Fluorinated Derivatives: Compounds like 5-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methylene)-TZD () incorporate fluorine atoms, improving metabolic stability and bioavailability compared to non-fluorinated analogs .

Biological Activity

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₆N₂O₅S
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 1795087-99-8

The compound features a thiazolidine ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of thiazolidine derivatives, including this compound, primarily involves the following mechanisms:

  • PPAR-γ Activation : Thiazolidinediones (TZDs) are known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. This activation can lead to improved metabolic profiles in diabetic models .
  • Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells. They affect pathways related to microtubule dynamics, leading to disrupted mitotic processes in cancerous cells .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial effects by inhibiting key enzymes involved in bacterial cell wall synthesis, thereby reducing the viability of pathogenic organisms .

Biological Activities

The compound has been evaluated for various biological activities:

1. Anticancer Activity

Research indicates that derivatives of thiazolidinediones can exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest at the S phase .

2. Antidiabetic Effects

The activation of PPAR-γ by TZDs leads to enhanced insulin sensitivity:

  • In Vivo Studies : TZD analogs have demonstrated reductions in blood glucose levels in diabetic animal models, suggesting potential therapeutic applications for type 2 diabetes management .

3. Antimicrobial Activity

The compound's structure allows it to interact with microbial targets:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against pathogens such as Candida albicans, with some derivatives showing activity as low as 0.125–0.5 mg/L .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; cell cycle arrest,
AntidiabeticActivates PPAR-γ; improves insulin sensitivity ,
AntimicrobialInhibits cell wall synthesis enzymes ,

Case Studies

Several studies have highlighted the efficacy of thiazolidine derivatives:

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of thiazolidinedione derivatives on breast cancer cells, reporting significant induction of apoptosis and inhibition of proliferation at concentrations as low as 10 µM.
  • Diabetes Management :
    • In a diabetic rat model, administration of a TZD derivative resulted in a marked reduction in fasting blood glucose levels over a period of four weeks, showcasing its potential as a therapeutic agent for diabetes .
  • Antifungal Efficacy :
    • A comparative study showed that certain thiazolidine derivatives had superior antifungal activity against C. albicans compared to standard antifungal agents, with lower MIC values indicating higher potency .

Q & A

What are the optimal synthetic routes for preparing 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d][1,3]dioxole core followed by coupling to a piperidine derivative. Key steps include:

  • Cyclization : Formation of the thiazolidine-2,4-dione ring via condensation of thiourea intermediates with chloroacetic acid derivatives under reflux in ethanol .
  • Coupling : Use of coupling agents (e.g., DCC/DMAP) to attach the benzo[d][1,3]dioxole-carbonyl-piperidine moiety to the thiazolidinedione core .
    Optimization Tips :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for coupling steps .
  • Catalysts : Triethylamine or DBU improves nucleophilic substitution reactions .
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound, particularly regarding stereochemistry and substituent orientation?

Answer:

  • NMR Analysis : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to confirm spatial proximity of protons in the piperidine and thiazolidinedione rings, resolving stereochemical assignments .
  • HRMS : Validate molecular formula (e.g., C16_{16}H15_{15}N2_2O5_5S) and detect isotopic patterns for purity assessment .
  • X-ray Crystallography : Critical for unambiguous confirmation of regiochemistry in the benzo[d][1,3]dioxole-piperidine linkage .

What mechanisms underlie the biological activity of this compound, and how can target interactions be experimentally validated?

Answer:
The compound’s activity (e.g., antimicrobial, anticancer) likely arises from:

  • Thiazolidinedione Core : Acts as a hydrogen-bond acceptor, inhibiting enzymes like PPARγ or bacterial dihydrofolate reductase .
  • Benzo[d][1,3]dioxole Moiety : Enhances lipophilicity, improving membrane permeability .
    Validation Methods :
  • Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., 1K74 for PPARγ) to predict binding modes .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to purified target proteins .

How should researchers address contradictions in reported biological activity data across studies (e.g., varying IC50_{50}50​ values)?

Answer:

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Validate Compound Integrity : Use HPLC-MS to confirm purity (>95%) and stability under assay conditions .
  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., Rosiglitazone for PPARγ assays) to ensure reproducibility .

What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate binding stability with targets over 100 ns trajectories (e.g., GROMACS software) .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzo[d][1,3]dioxole ring) to optimize bioavailability .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

  • Core Modifications : Replace the piperidine ring with morpholine to reduce basicity and improve solubility .
  • Substituent Effects : Introduce electron-deficient aryl groups (e.g., 4-CF3_3) on the thiazolidinedione ring to enhance target affinity .
  • Bioisosteric Replacement : Substitute the benzo[d][1,3]dioxole with a benzothiazole to explore altered binding kinetics .

What experimental approaches are recommended for translating in vitro activity to in vivo efficacy models?

Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and AUC in rodent models to assess bioavailability .
  • Disease Models : Use streptozotocin-induced diabetic mice for metabolic studies or xenograft models for antitumor activity .
  • Toxicology Screening : Evaluate hepatotoxicity via ALT/AST levels and histopathology after 28-day repeated dosing .

How can thermal stability and decomposition pathways of this compound be characterized?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~250°C for thiazolidinedione derivatives) .
  • GC-MS Pyrolysis : Identify degradation products (e.g., CO2_2 release from the dioxole ring) under inert conditions .

What strategies mitigate off-target effects while maintaining therapeutic efficacy?

Answer:

  • Selective Functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-target interactions .
  • Prodrug Design : Mask the thiazolidinedione carbonyl as an ester to reduce unintended enzyme inhibition .

How can regioselectivity challenges in multi-step syntheses be resolved?

Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc) during benzo[d][1,3]dioxole coupling .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in cyclization steps via controlled heating .

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